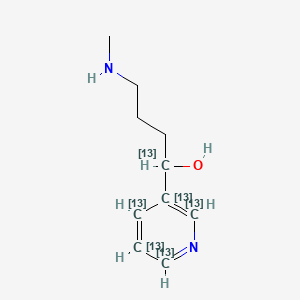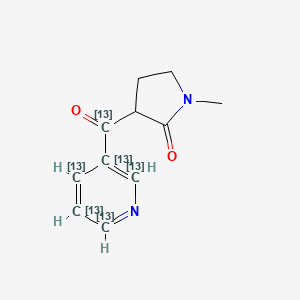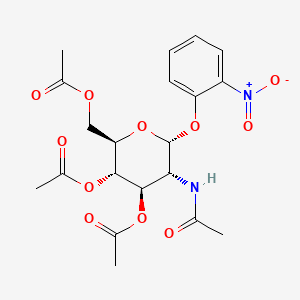
1,2-Hydrazinedicarboxamide-13C2,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Hydrazinedicarboxamide-13C2,15N2: is a labeled metabolite of azodicarbonamide, which is known for its anti-HIV properties. This compound is used in various scientific research applications, particularly in the field of infectious disease research .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1,2-Hydrazinedicarboxamide-13C2,15N2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxamide derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
1,2-Hydrazinedicarboxamide-13C2,15N2 is primarily used in scientific research, particularly in the following areas:
Chemistry: As a labeled compound, it is used in tracer studies to understand reaction mechanisms and pathways.
Biology: It is used in studies involving metabolic pathways and enzyme interactions.
Medicine: The compound’s anti-HIV properties make it valuable in research focused on developing new antiviral therapies.
Industry: While not widely used in industrial applications, it serves as a reference material in analytical chemistry
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedicarboxamide-13C2,15N2 involves the inhibition of zinc-finger proteins, which are crucial for the replication of HIV. By inactivating free virions, the compound prevents the virus from infecting new cells. This unique mechanism differentiates it from other anti-HIV drugs that typically target viral enzymes .
Comparison with Similar Compounds
Azodicarbonamide: The parent compound, known for its use in the food industry and as a blowing agent in plastics.
Hydrazine derivatives: Compounds with similar hydrazine functional groups used in various chemical reactions.
Uniqueness: 1,2-Hydrazinedicarboxamide-13C2,15N2 is unique due to its isotopic labeling, which makes it particularly useful in tracer studies and research applications. Its specific mechanism of action against HIV also sets it apart from other compounds in its class .
Properties
IUPAC Name |
(azanylcarbonylamino)(13C)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8)/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUZGMIUTMRARO-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NNC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([15NH2])NN[13C](=O)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661999 |
Source


|
| Record name | Hydrazine-1,2-(~13~C_2_,~15~N_2_)dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.067 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189730-21-9 |
Source


|
| Record name | Hydrazine-1,2-(~13~C_2_,~15~N_2_)dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)


![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)

![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)






